molecular formula C13H15ClN2OS B3084537 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-10-2

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084537
CAS No.: 1142213-10-2
M. Wt: 282.79 g/mol
InChI Key: GMAMXFKPHFYCRS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS: 1142213-10-2, Molecular Formula: C₁₃H₁₅ClN₂OS) is a substituted dihydropyrimidine-2-thiol derivative characterized by a 5-chloro-2-methoxyphenyl group at position 1 and two methyl groups at position 4 of the pyrimidine ring. The compound’s structural uniqueness lies in its electron-withdrawing chlorine and electron-donating methoxy substituents on the aromatic ring, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-13(2)6-7-16(12(18)15-13)10-8-9(14)4-5-11(10)17-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMXFKPHFYCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon further reaction with thiourea yields the desired pyrimidine derivative . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and continuous flow reactors.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, often using reagents like sodium methoxide or potassium cyanide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrimidine-2-thiol derivatives exhibit diverse applications depending on their substituents. Below is a comparative analysis of 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol with structurally related analogs:

Table 1: Structural and Functional Comparison of Dihydropyrimidine-2-thiol Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula CAS Number Key Applications/Findings
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-... 5-Cl, 2-OCH₃ C₁₃H₁₅ClN₂OS 1142213-10-2 Limited data; structural analog for chelation
1-(2,4-Dinitro aminophenyl)-4,4,6-trimethyl-... 2,4-NO₂, NH₂ C₁₃H₁₅N₅O₄S - Chelating agent for Cu(II), Au(III), Ni(II) determination
1-(4-Isopropylphenyl)-4,4-dimethyl-... 4-C₃H₇ C₁₅H₂₀N₂S 1142212-59-6 No direct application data; structural study
1-(3,5-Dimethoxyphenyl)-4,4-dimethyl-... 3,5-OCH₃ C₁₄H₁₈N₂O₂S 1142212-74-5 Unknown; likely lower reactivity due to steric hindrance
1-(4-Iodophenyl)-4,4-dimethyl-... 4-I C₁₂H₁₃IN₂S 1142212-86-9 Discontinued; potential radiopharmaceutical use

Key Comparisons

Chelation Efficiency: The compound 1-(2,4-dinitro aminophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol demonstrates superior chelation for transition metals (e.g., Cu(II), Au(III)) due to its electron-withdrawing nitro groups and amine functionality, which enhance metal-ligand binding . However, the chloro substituent may improve lipophilicity, aiding in solvent extraction processes .

Halogen Substituents (e.g., Cl, I): The 5-chloro group enhances stability against oxidative degradation compared to iodinated analogs (e.g., 1-(4-iodophenyl)-4,4-dimethyl-...), which may undergo dehalogenation .

Biological and Industrial Relevance: While 1-(2,4-dinitro aminophenyl)-... is extensively used in analytical chemistry for trace metal detection , the target compound’s applications remain underexplored.

Thermodynamic Stability :

  • Methyl groups at position 4 (4,4-dimethyl) in all analogs contribute to steric protection of the thiol group, reducing oxidation to disulfides. However, bulkier substituents (e.g., 4-isopropylphenyl) may hinder chelation kinetics .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅ClN₂OS
  • CAS Number : 1142213-10-2
  • Molecular Weight : 284.79 g/mol

The compound features a pyrimidine ring substituted with a chloro and methoxy group, which are crucial for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. In particular, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes.

CompoundIC50 (μmol)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01
Indomethacin9.17

The IC50 values indicate that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib and indomethacin.

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as chlorine and electron-donating groups like methoxy has been shown to enhance the anti-inflammatory activity of pyrimidine derivatives. Preliminary SAR investigations suggest that these substitutions increase the compound's affinity for COX enzymes and improve its pharmacological profile .

In Vivo Studies

Research involving carrageenan-induced paw edema in rats has shown that pyrimidine derivatives exhibit significant anti-inflammatory effects. The effective doses (ED50) of related compounds were reported as follows:

CompoundED50 (μM)Reference
Compound A11.60
Compound B8.23
Compound C9.47

These results highlight the potential of these compounds in treating inflammatory conditions.

The mechanism by which this compound exerts its effects appears to involve the inhibition of COX enzymes and the reduction of nitric oxide synthase (iNOS) expression. This dual action may contribute to its efficacy in reducing inflammation and pain .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted aryl aldehydes with thiourea derivatives in acidic or basic media. For example, analogous dihydropyrimidine-thiol compounds are synthesized via one-pot reactions using ethanol or methanol as solvents under reflux conditions . Characterization requires multi-technique validation:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • FTIR to identify thiol (-SH) stretching (~2550 cm⁻¹) and C=N/C=S vibrations.
  • HRMS for molecular ion validation.
  • Elemental analysis to verify purity.
    Note: Crystallographic data (if available) can resolve structural ambiguities, as seen in related oxazolidinone derivatives .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should evaluate:

  • pH dependence : Perform UV-Vis spectrophotometry across pH 2–12 to monitor absorbance shifts indicative of degradation or tautomerism (e.g., thiol ↔ thione).
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation .
  • Solvent compatibility : Test solubility in polar (DMF, DMSO) and non-polar solvents (chloroform) via dynamic light scattering (DLS).

Q. What validation parameters are critical when employing this compound in spectrophotometric metal determination?

Methodological Answer: Key validation criteria include:

  • Linearity : Calibration curves (e.g., 10–80 µg/mL for Cu(II) detection ).
  • Limit of Detection (LOD) : Calculated as 3σ/slope, typically ≤1 µg/mL for trace analysis.
  • Selectivity : Test interference from co-existing ions (e.g., Fe³⁺, Zn²⁺) using masking agents like EDTA.
  • Reproducibility : Relative standard deviation (RSD) <2% for intra-/inter-day assays .

Advanced Research Questions

Q. How can this compound be optimized as a chromogenic reagent for trace metal analysis in complex matrices?

Methodological Answer: Optimization strategies include:

  • pH adjustment : Use buffer systems (e.g., borate buffer for pH 8.7–10.5 ) to enhance metal-ligand complexation.
  • Solvent selection : Chloroform or dichloromethane for efficient extraction of ternary complexes .
  • Synergistic agents : Add surfactants (e.g., Triton X-100) or crown ethers to improve sensitivity .
  • Advanced instrumentation : Couple with ICP-MS for multi-element detection or use microfluidic systems for low-volume sampling .

Table 1: Example Conditions for Cu(II) Detection Using Analogous Reagents

ParameterKamble et al. (2011) Patil et al. (2022)
Optimal pH8.7–10.59.0–10.0
λmax (nm)445–645450–660
Linear Range (µg/mL)10–8020–70
LOD (µg/mL)0.120.25

Q. What strategies resolve contradictions in extraction efficiency reported across studies using similar dihydropyrimidine-thiol derivatives?

Methodological Answer: Contradictions often arise from:

  • Matrix effects : Biological vs. environmental samples require tailored masking agents (e.g., thiourea for sulfide-rich matrices ).
  • Solvent polarity : Lower polarity solvents (e.g., toluene) may reduce recovery in hydrophilic systems. Validate with spike-and-recovery tests.
  • Instrument calibration : Standardize spectrophotometers using NIST-traceable standards to minimize inter-lab variability .

Q. What structural modifications could enhance the selectivity and sensitivity of this compound in analytical applications?

Methodological Answer: Modify the:

  • Aryl substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen metal-thiolate bonds, as seen in 2,4-dinitro derivatives .
  • Alkyl chains : Replace methyl groups with bulkier tert-butyl groups to sterically hinder non-specific interactions.
  • Heterocyclic fusion : Incorporate pyridine or pyrazine rings to create π-conjugated systems for redshifted absorbance .

Q. What mechanistic insights explain the compound's interaction with transition metal ions during complexation?

Methodological Answer: Mechanistic studies using:

  • Job’s method to determine stoichiometry (e.g., 1:2 metal:ligand ratio for Cu(II) ).
  • FTIR to identify coordination via thiol S and pyrimidine N atoms.
  • DFT calculations to model charge transfer transitions (e.g., ligand-to-metal charge transfer bands at ~600 nm ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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